Methyl (1-{[3-(furan-2-ylcarbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl}piperidin-4-yl)acetate
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Overview
Description
METHYL 2-(1-{[3-(2-FURYLCARBONYL)-5-HYDROXY-1-BENZOFURAN-4-YL]METHYL}-4-PIPERIDYL)ACETATE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a benzofuran moiety, and a piperidine ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(1-{[3-(2-FURYLCARBONYL)-5-HYDROXY-1-BENZOFURAN-4-YL]METHYL}-4-PIPERIDYL)ACETATE typically involves multi-step organic reactions. The key steps include:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furylcarbonyl Group: This step involves the acylation of the benzofuran derivative using furylcarbonyl chloride in the presence of a base such as pyridine.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where the benzofuran derivative reacts with a piperidine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(1-{[3-(2-FURYLCARBONYL)-5-HYDROXY-1-BENZOFURAN-4-YL]METHYL}-4-PIPERIDYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzofuran moiety can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the furylcarbonyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Formation of ketones
Reduction: Formation of alcohols
Substitution: Formation of amides or thioesters
Scientific Research Applications
METHYL 2-(1-{[3-(2-FURYLCARBONYL)-5-HYDROXY-1-BENZOFURAN-4-YL]METHYL}-4-PIPERIDYL)ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-(1-{[3-(2-FURYLCARBONYL)-5-HYDROXY-1-BENZOFURAN-4-YL]METHYL}-4-PIPERIDYL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to cell growth and survival.
Comparison with Similar Compounds
METHYL 2-(1-{[3-(2-FURYLCARBONYL)-5-HYDROXY-1-BENZOFURAN-4-YL]METHYL}-4-PIPERIDYL)ACETATE can be compared with other similar compounds, such as:
METHYL 2-(1-{[3-(2-FURYLCARBONYL)-5-HYDROXY-1-BENZOFURAN-4-YL]METHYL}-4-PIPERIDYL)PROPIONATE: Similar structure but with a propionate ester group.
METHYL 2-(1-{[3-(2-FURYLCARBONYL)-5-HYDROXY-1-BENZOFURAN-4-YL]METHYL}-4-PIPERIDYL)BUTYRATE: Similar structure but with a butyrate ester group.
These compounds share similar chemical properties but may differ in their biological activities and applications due to variations in their ester groups.
Properties
Molecular Formula |
C22H23NO6 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
methyl 2-[1-[[3-(furan-2-carbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C22H23NO6/c1-27-20(25)11-14-6-8-23(9-7-14)12-15-17(24)4-5-18-21(15)16(13-29-18)22(26)19-3-2-10-28-19/h2-5,10,13-14,24H,6-9,11-12H2,1H3 |
InChI Key |
ZPDVZHNEBKVHQW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CO4)O |
Origin of Product |
United States |
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